Glycyroside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

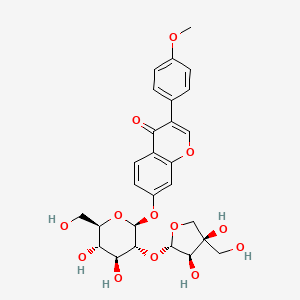

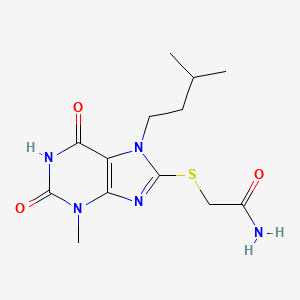

Le Glycyroside est un diglycoside d'isoflavone isolé de la plante Glycyrrhiza eurycarpa P. C. Li . Il appartient à la classe des flavonoïdes, plus précisément aux isoflavones, et est connu pour ses diverses activités biologiques. Le composé a une masse molaire de 562,52 et une formule chimique de C27H30O13 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Glycyroside peut être synthétisé par glycosylation d'isoflavones. Le processus implique la réaction d'une isoflavone avec un donneur de glycosyle en présence d'un catalyseur. Les donneurs de glycosyle courants comprennent les halogénures de glycosyle et les trichloroacétimidates de glycosyle. La réaction se produit généralement dans des conditions douces, telles que la température ambiante, et en présence d'une base comme le carbonate d'argent ou un acide de Lewis .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction des racines de Glycyrrhiza eurycarpa. Le processus d'extraction comprend le séchage et le broyage de la matière végétale, suivi d'une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite purifié par des techniques chromatographiques pour isoler le this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le Glycyroside subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : La réduction du this compound peut conduire à la formation de dihydroisoflavones.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les thiols et les amines peuvent être utilisés en conditions basiques.

Produits principaux :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dihydroisoflavones.

Substitution : Diverses isoflavones substituées selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse de glycosides.

Biologie : Investigué pour son rôle dans le métabolisme végétal et ses effets sur la croissance et le développement des plantes.

Médecine : Étudié pour ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses potentielles.

Industrie : Utilisé dans le développement d'édulcorants naturels et d'agents aromatisants en raison de sa nature glycosidique.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : Le this compound piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène ou des électrons.

Activité anti-inflammatoire : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires telles que la cyclooxygénase et la lipoxygénase.

Activité anticancéreuse : Le this compound induit l'apoptose dans les cellules cancéreuses en activant les caspases et en perturbant le potentiel de la membrane mitochondriale

Applications De Recherche Scientifique

Glycyroside has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in plant metabolism and its effects on plant growth and development.

Medicine: Studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

Industry: Used in the development of natural sweeteners and flavoring agents due to its glycosidic nature.

Mécanisme D'action

Glycyroside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential

Comparaison Avec Des Composés Similaires

Le Glycyroside est unique par rapport à d'autres composés similaires en raison de sa liaison glycosidique spécifique et de sa structure d'isoflavone. Des composés similaires comprennent :

Licoricidin : Un isoflavan aux effets antibactériens puissants.

Glyasperines C et D : Isoflavones avec un groupe prényle, montrant des propriétés antibactériennes.

Le this compound se distingue par sa double liaison glycosidique, qui améliore sa solubilité et sa biodisponibilité par rapport aux autres isoflavones .

Propriétés

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O13/c1-35-14-4-2-13(3-5-14)17-10-36-18-8-15(6-7-16(18)20(17)30)38-25-23(22(32)21(31)19(9-28)39-25)40-26-24(33)27(34,11-29)12-37-26/h2-8,10,19,21-26,28-29,31-34H,9,11-12H2,1H3/t19-,21-,22+,23-,24+,25-,26+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUBGLDJKKCMRH-LDSFXQROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2483586.png)

![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)

![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)

![4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483593.png)

![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2483596.png)

![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)

![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)

![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)

![ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2483603.png)

![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)